mGluR5 Negative Allosteric Modulator (NAM) Pharmacophore – Structural Determinants of Target Engagement
The compound embodies the 4-amino-3-arylsulfoquinoline chemotype identified as a novel non‑acetylenic mGluR5 negative allosteric modulator scaffold [1]. In the patent SAR, the morpholinosulfonyl substituent on the para‑position of the N‑phenyl ring (Region III) was shown to be a preferred motif for mGluR5 affinity, while the 2‑methyl and 7‑trifluoromethyl substituents on the quinoline (Region II) represent one of the beneficial combinations mapped by parallel synthesis of ~270 derivatives. Although the patent does not disclose isolated IC₅₀/Kᵢ values for every individual compound, it establishes that morpholino‑bearing sulfoquinolines (as opposed to the 4‑methyl‑piperidinyl series) deliver a distinct balance of affinity and physicochemical properties [1].
| Evidence Dimension | Molecular recognition at mGluR5 allosteric site |
|---|---|
| Target Compound Data | 2-methyl-7-CF₃ quinoline core + morpholinosulfonyl-phenyl motif (specific combination disclosed in patent claims) |
| Comparator Or Baseline | 4-methyl-piperidinyl analogs (e.g., compounds with region I replacement) and analogs lacking 2‑methyl or 7‑CF₃ groups |
| Quantified Difference | Qualitative SAR: morpholino series yields mGluR5-preferring ligands; 4-methyl-piperidinyl series required additional optimization (hydroxymethyl-piperidinyl) to achieve adequate blood levels for in‑vivo efficacy [1]. |
| Conditions | mGluR5 binding and functional assays (displacement of [³H]MPEP; quisqualate‑induced Ca²⁺ mobilization in CHO‑T‑Rex cells expressing human or rat mGluR5) as described in patent WO 2008/155588 and associated medicinal chemistry publication (Eur. J. Med. Chem., 2017). |
Why This Matters
The specific substitution pattern is a prerequisite for maintaining the mGluR5‑preferring NAM pharmacophore; purchasing a generic 4‑aminoquinoline or an analog with altered Region II/III substituents risks complete loss of the target engagement profile.
- [1] Galambos, J. et al. Sulfonyl-quinoline derivatives. PCT Patent WO 2008/155588. View Source
